molecular formula C12H8 B589838 Acenaphthylene-13C6 CAS No. 189811-56-1

Acenaphthylene-13C6

Cat. No.: B589838
CAS No.: 189811-56-1
M. Wt: 158.15
InChI Key: HXGDTGSAIMULJN-INDGIYAYSA-N
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Description

Acenaphthylene-13C6: is a labeled isotopologue of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of six carbon-13 isotopes, which makes it particularly useful in various scientific studies, including environmental analysis and chemical research. Acenaphthylene itself is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit .

Biochemical Analysis

Biochemical Properties

Acenaphthylene-13C6, like its parent compound acenaphthylene, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .

Cellular Effects

It is known that PAHs, including acenaphthylene, can cause irritation and inflammation of the skin and lung tissue

Molecular Mechanism

It is known that acenaphthylene is a polycyclic aromatic hydrocarbon and its molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit

Temporal Effects in Laboratory Settings

It is known that PAHs are persistent, bioaccumulative, and toxic . Therefore, it is likely that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that PAHs, including acenaphthylene, can cause toxic or adverse effects at high doses

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as acenaphthylene. It has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .

Transport and Distribution

It is known that PAHs, including acenaphthylene, are hydrophobic and can combine with several other environmental pollutants to create more toxic materials

Subcellular Localization

It is known that PAHs, including acenaphthylene, can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acenaphthylene-13C6 typically involves the incorporation of carbon-13 isotopes into the acenaphthylene structure. This can be achieved through the dehydrogenation of acenaphthene-13C6, which is synthesized by hydrogenating naphthalene-13C6. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound involves the gas-phase dehydrogenation of acenaphthene-13C6. This process is carried out in the presence of a catalyst, typically at elevated temperatures. The resulting product is then purified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Acenaphthylene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

acenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDTGSAIMULJN-INDGIYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746905
Record name (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189811-56-1
Record name (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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